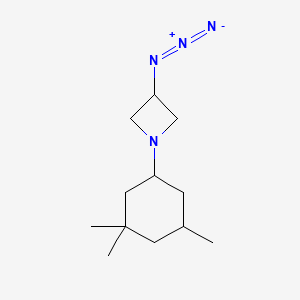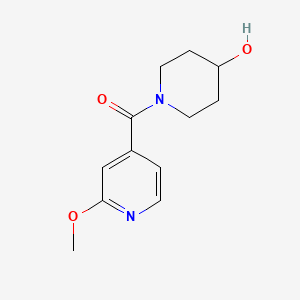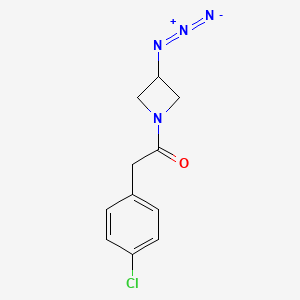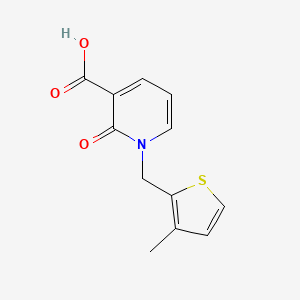
1-(3-Azidoazetidin-1-yl)-3-methylpentan-1-one
Descripción general
Descripción
1-(3-Azidoazetidin-1-yl)-3-methylpentan-1-one, also known as 3-azidoazetidine-1-one, is an organic compound used in a variety of laboratory experiments. It is a colorless, crystalline solid that is soluble in water and ethanol. This compound has a wide range of applications, from the synthesis of drugs to the study of mechanisms of action. It is also used in the synthesis of other compounds and in the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activities
- A practical and facile synthesis method has been developed for azetidine derivatives, like the orally active carbapenem L-084, which showcases the relevance of azetidine compounds in antibiotic development (Isoda et al., 2006). These methods emphasize the industry-oriented reaction for azetidine ring closure, demonstrating the compound's potential in pharmaceutical manufacturing and its role in producing effective antibiotics.
Antifungal, Antibacterial, and Cytotoxic Activities
- Compounds derived from the endophytic fungus Botryosphaeria dothidea have shown antimicrobial, antioxidant, and cytotoxic activities (Xiao et al., 2014). While this study does not directly reference 1-(3-Azidoazetidin-1-yl)-3-methylpentan-1-one, it illustrates the potential of complex organic molecules in addressing a range of biological targets, including antimicrobial resistance and cancer.
Synthesis and Cytotoxicity of Hybrid Compounds
- Research into the synthesis of hybrid compounds combining ursane, lupane, oxadiazoles, and triazoles has explored their cytotoxicity towards cancer cells (Popov et al., 2020). This work underscores the versatility of azetidine derivatives in synthesizing compounds with potential therapeutic applications, especially in oncology.
Structural and Synthetic Insights
- Studies on the crystal structure of azetidine and thiazoline derivatives offer insights into the chemical characteristics and synthesis pathways of complex molecules (Sugiura et al., 2021). These findings can be crucial for understanding how modifications to the azetidine core affect the compound's stability and reactivity, which is relevant for designing new drugs and materials.
Pharmacological Applications
- The development of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, for pharmacological evaluation demonstrates the ongoing interest in azetidine derivatives for their therapeutic potential (Mistry & Desai, 2006). These compounds have been assessed for antibacterial and antifungal activities, highlighting the broad applicability of azetidine-based molecules in addressing infectious diseases.
Propiedades
IUPAC Name |
1-(3-azidoazetidin-1-yl)-3-methylpentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-3-7(2)4-9(14)13-5-8(6-13)11-12-10/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXXFKQIPRRTSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)N1CC(C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[4-(2-Hydroxyethyl)piperidin-1-yl]pentan-1-one](/img/structure/B1476102.png)





